molecular formula C8H10F2N2O B3338824 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine CAS No. 1256836-05-1

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine

Cat. No. B3338824
CAS RN: 1256836-05-1
M. Wt: 188.17 g/mol
InChI Key: KWKHZBOQWKIODP-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine, also known as DF-MPPE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DF-MPPE is a derivative of the neurotransmitter serotonin and is structurally similar to other serotonin receptor agonists, such as LSD and psilocybin. In

Scientific Research Applications

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a high affinity for several serotonin receptors, including 5-HT2A and 5-HT2C. This makes this compound a potential tool for studying the role of these receptors in various physiological and pathological processes.

Mechanism of Action

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine acts as a selective serotonin receptor agonist, which means that it binds to and activates specific serotonin receptors in the brain and body. This activation leads to changes in the activity of various neurotransmitter systems, including dopamine and glutamate, which are involved in regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter the activity of various brain regions, including the prefrontal cortex and the amygdala, which are involved in regulating emotional processing and decision making.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine in lab experiments is its high affinity for specific serotonin receptors, which allows for precise and selective activation of these receptors. However, one limitation of using this compound is its potential to produce non-specific effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine, including its use as a tool for studying the role of specific serotonin receptors in various physiological and pathological processes. Additionally, this compound may have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and addiction. However, further research is needed to fully understand the potential benefits and limitations of this compound in these contexts.

properties

IUPAC Name

2,2-difluoro-2-(5-methoxypyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-6-2-3-7(12-4-6)8(9,10)5-11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKHZBOQWKIODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855916
Record name 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256836-05-1
Record name 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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